molecular formula C10H13NO B3118594 3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 24033-49-6

3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B3118594
CAS RN: 24033-49-6
M. Wt: 163.22 g/mol
InChI Key: SEFPQGGFTLHJHO-UHFFFAOYSA-N
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Description

3,6-Dimethyl-3,4-dihydro-2H-1,3-benzoxazine is a chemical compound with the molecular formula C10H13NO . It is a benzoxazine derivative, a class of heterocyclic compounds containing a benzene ring fused to an oxazine ring . The compound has a molecular weight of 163.22 g/mol .


Synthesis Analysis

The compound can be synthesized via the Mannich reaction of phenol, formaldehyde, and amine . The molar ratio of phenol, formaldehyde, and amine is adjusted to 0.9:2.2:1.2 to ensure that all the phenol is used up .


Molecular Structure Analysis

The molecular structure of 3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine includes a benzene ring fused to an oxazine ring . The InChI string representation of the molecule is InChI=1S/C10H13NO/c1-8-3-4-10-9(5-8)6-11(2)7-12-10/h3-5H,6-7H2,1-2H3 . The compound’s canonical SMILES representation is CC1=CC2=C(C=C1)OCN(C2)C .


Chemical Reactions Analysis

The reaction of 3,4-dihydro-3,6-dimethyl-2H-1,3-benzoxazine with strong and weak carboxylic acids and phenols has been studied using Fourier transform infrared (FTIR) spectroscopy . The auto-accelerated curing using sebacic acid as a catalyst is further documented using 1H-nuclear magnetic resonance (NMR) and dielectric analysis .


Physical And Chemical Properties Analysis

The compound has a number of computed properties. It has a XLogP3-AA value of 2, indicating its lipophilicity . It has no hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a topological polar surface area of 12.5 Ų and a complexity of 160 .

Scientific Research Applications

  • Catalytic Reactions : 3,4-Dihydro-3,6-dimethyl-2H-1,3-benzoxazine has been studied for its reaction with strong and weak carboxylic acids and phenols as catalysts. The auto-accelerated curing using sebacic acid as a catalyst is an area of interest. This has implications in polymer chemistry and material science (Dunkers & Ishida, 1999).

  • Structural Studies : Synthesis and crystal structure analysis of novel derivatives of 3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine have been conducted. These studies help in understanding the structural properties of these compounds, which is crucial in designing new materials and drugs (Ye et al., 2015).

  • Vibrational Analysis : Research has been done on the vibrational assignments of a series of 3-alkyl-3,4-dihydro-6-methyl-2H-1,3-benzoxazines. This helps in the characterization of these compounds through their infrared and Raman spectra, which is essential for identifying and understanding their chemical properties (Dunkers & Ishida, 1995).

  • Thermoanalytical Investigations : There has been research on the thermal decomposition of substituted 1,4-dihydro-2,4-dioxo-2H-3,1-benzoxazine. Understanding the thermal properties of these compounds is crucial in material science, especially in the development of heat-resistant materials (Barbooti et al., 1983).

  • Potassium Channel Activators : Some 3,4-dihydro-2H-1,4-benzoxazine derivatives have been found to have potent potassium channel-activating effects. This has implications in pharmacology, especially in the development of antihypertensive drugs (Matsumoto et al., 1996).

  • Polymerization Catalysts : The catalytic mechanism of benzoxazine in the polymerization of cyanate esters has been explored. This research is significant in the field of polymer chemistry, contributing to the understanding of polymer formation processes (Li et al., 2014).

  • Bioactivity Studies : The bioactivity and ecological role of 1,4-benzoxazinones, a class of compounds related to 3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine, have been rediscovered, showing their significance in natural herbicide models and potential pharmaceutical applications (Macias et al., 2009).

Future Directions

There are several potential future directions for research on 3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine. For example, the compound could be used as a building block for various natural and synthetic organic compounds . Additionally, the compound’s fluorescent property could be explored further .

properties

IUPAC Name

3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-3-4-10-9(5-7)11-8(2)6-12-10/h3-5,8,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFPQGGFTLHJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C(N1)C=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 2
3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 3
3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 4
3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 5
3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 6
3,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Citations

For This Compound
1
Citations
T Kang, HT Qu, CG Liu - INDIAN …, 2021 - CONNECT JOURNALS D-189 …
Number of citations: 0

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